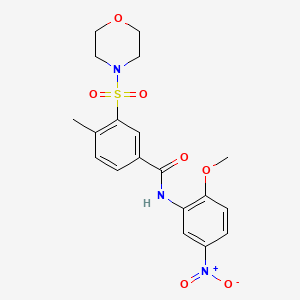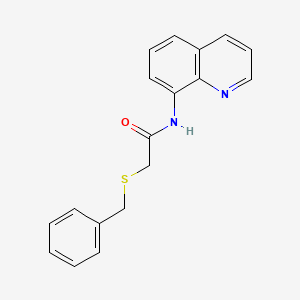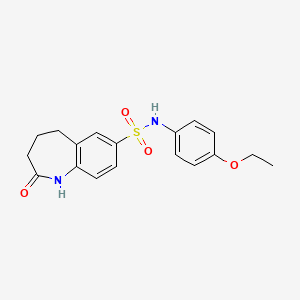![molecular formula C23H24FNO2 B12480347 1-(4-fluorophenyl)-N-[3-methoxy-4-(2-phenylethoxy)benzyl]methanamine](/img/structure/B12480347.png)
1-(4-fluorophenyl)-N-[3-methoxy-4-(2-phenylethoxy)benzyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-FLUOROPHENYL)METHYLPHENYL]METHYL})AMINE is a complex organic compound that features a combination of fluorophenyl, methoxy, and phenylethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-FLUOROPHENYL)METHYLPHENYL]METHYL})AMINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the fluorophenyl and phenylethoxy groups through a series of reactions, including nucleophilic substitution and etherification . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-FLUOROPHENYL)METHYLPHENYL]METHYL})AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
(4-FLUOROPHENYL)METHYLPHENYL]METHYL})AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-FLUOROPHENYL)METHYLPHENYL]METHYL})AMINE exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Another fluorinated benzylamine with similar structural features.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a similar phenylethoxy group and fluorophenyl moiety.
Uniqueness
(4-FLUOROPHENYL)METHYLPHENYL]METHYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C23H24FNO2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]methanamine |
InChI |
InChI=1S/C23H24FNO2/c1-26-23-15-20(17-25-16-19-7-10-21(24)11-8-19)9-12-22(23)27-14-13-18-5-3-2-4-6-18/h2-12,15,25H,13-14,16-17H2,1H3 |
InChI Key |
FKBSJUJBYFSXST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,6-dimethylpyrimidin-2-yl)-4-[(E)-pyrrolidin-1-yldiazenyl]benzenesulfonamide](/img/structure/B12480269.png)
![Ethyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480270.png)
![2-Amino-4-phenyl-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B12480273.png)

![1-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12480286.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B12480290.png)
![3-amino-4,6-dimethyl-N-propylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12480298.png)
![ethyl 2-(morpholin-4-yl)-5-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12480302.png)

![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B12480315.png)


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12480340.png)
![ethyl (3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate](/img/structure/B12480344.png)
